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Geraniol-D6 (Major)

Cat. No.: B13433379
M. Wt: 160.29 g/mol
InChI Key: GLZPCOQZEFWAFX-ATDUBDHSSA-N
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Description

Fundamental Principles of Deuterium (B1214612) Labeling in Investigating Chemical and Biological Systems

Deuterium, a stable isotope of hydrogen with an extra neutron, has become an indispensable tool in chemical and biological research. alfa-chemistry.com Its increased mass compared to protium (B1232500) (the common isotope of hydrogen) leads to a lower vibrational frequency in chemical bonds. This difference in mass and bond strength is the foundation of the kinetic isotope effect and provides a unique way to track molecules. musechem.com

Theoretical Basis of Kinetic Isotope Effects (KIE) and their Mechanistic Significance

The Kinetic Isotope Effect (KIE) describes the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. ontosight.aichem-station.com In the case of deuterium labeling, the C-D bond is stronger and has a lower zero-point energy than the corresponding C-H bond. ontosight.ai Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate. This phenomenon, known as a primary deuterium KIE, provides significant insight into reaction mechanisms. ontosight.ai A large KIE value (typically kH/kD > 2) suggests that the C-H bond is broken in the rate-determining step of the reaction. ontosight.ai Conversely, a small or absent KIE (kH/kD ≈ 1) indicates that C-H bond cleavage is not involved in the slowest step. ontosight.ai KIEs are invaluable for distinguishing between proposed reaction pathways, such as concerted versus stepwise mechanisms. ontosight.aisnnu.edu.cn

Applications of Deuterium in Tracing Metabolic Fates and Reaction Pathways

Deuterium-labeled compounds are extensively used as tracers to follow the metabolic fate of molecules within biological systems. simsonpharma.comthalesnano.com By introducing a deuterated compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME). musechem.com The deuterium atoms act as a "heavy" tag that can be detected by analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. thalesnano.commagritek.com This allows for the unambiguous identification of metabolites and helps to piece together complex metabolic networks. simsonpharma.comalfa-chemistry.com For instance, deuterium labeling has been instrumental in studying the metabolism of drugs, nutrients, and environmental toxins. symeres.comsimsonpharma.com In a study on ginger rhizomes, deuterium-labeled geraniol (B1671447) was used to investigate the biotransformation pathways of geraniol-related compounds, demonstrating its conversion to other aroma compounds like geranial. researchgate.net

Role of Deuterium in Enhancing Analytical Specificity and Sensitivity

The use of deuterium-labeled compounds significantly enhances the specificity and sensitivity of analytical methods, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.comthalesnano.com In quantitative MS, a deuterated version of the analyte is often used as an internal standard. thalesnano.comresearchgate.net Because the deuterated standard has nearly identical chemical and physical properties to the non-labeled analyte, it can correct for variations in sample preparation and instrument response, leading to more accurate and precise measurements. thalesnano.comresearchgate.net The distinct mass difference allows the mass spectrometer to easily differentiate between the analyte and the internal standard. scbt.com In NMR spectroscopy, deuterium labeling can simplify complex spectra and provide valuable structural and dynamic information. thalesnano.comnumberanalytics.com Furthermore, specialized techniques like deuterium metabolic imaging (DMI) leverage the unique NMR signal of deuterium to map metabolic processes in vivo. nih.gov The development of highly sensitive GC-MS/MS methods allows for the measurement of very low levels of deuterium-labeled compounds, enabling the study of cell kinetics in limited cell populations. acs.orgnih.gov

Overview of Geraniol as a Monoterpenoid Precursor and its General Research Context

Geraniol is an acyclic monoterpenoid alcohol that is a primary constituent of the essential oils of various aromatic plants, including roses and citronella. ontosight.ainih.gov It serves as a crucial biosynthetic precursor to a vast array of other monoterpenes and their derivatives. jmb.or.kroup.com In plants, geraniol is synthesized from geranyl diphosphate (B83284) (GPP), which is formed through the mevalonate (B85504) pathway. ontosight.aimdpi.com

Geraniol itself exhibits a range of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antitumor properties. medchemexpress.commedchemexpress.com Its pleasant rose-like aroma also makes it a valuable ingredient in the fragrance and food industries. americanchemicalsuppliers.comnih.gov Due to its economic importance and diverse biological activities, there is significant research interest in understanding and engineering its biosynthesis in microbial systems like Escherichia coli and Yarrowia lipolytica as a cost-effective and sustainable alternative to extraction from natural sources. nih.govmdpi.com

Rationale for Deuterium Incorporation into Geraniol: Focus on Geraniol-D6 (Major)

The incorporation of deuterium into the geraniol structure, creating isotopically labeled analogs like Geraniol-D6, provides a powerful tool for detailed scientific investigation. impurity.com Geraniol-D6 is the deuterated form of geraniol and is used in various research applications, including the synthesis of insect repellants and other biologically active compounds. americanchemicalsuppliers.comimpurity.com

Specificity of D6 Labeling and its Implications for Research (e.g., site-specific vs. perdeuteration)

The term "Geraniol-D6 (Major)" implies a specific pattern of deuterium labeling where six hydrogen atoms in the geraniol molecule have been replaced by deuterium. The location of these deuterium atoms is critical and distinguishes it from other deuterated forms. This is an example of site-specific labeling , where deuterium is introduced at defined positions in the molecule. utoronto.ca This is in contrast to perdeuteration , where all or nearly all hydrogen atoms are replaced with deuterium. researchgate.netansto.gov.au

The implications of site-specific D6 labeling in geraniol are significant for research:

Mechanistic Studies: By placing deuterium atoms at specific sites involved in a chemical transformation, researchers can precisely probe the kinetic isotope effect for that particular step. ontosight.ai This allows for a more detailed elucidation of reaction mechanisms compared to using a perdeuterated molecule where multiple KIEs might occur simultaneously.

Metabolic Tracing: Site-specific labeling helps to determine if a particular part of the molecule is chemically altered during metabolism. If the deuterium labels are retained in the metabolic products, it indicates that those specific C-H bonds were not cleaved. Conversely, the loss of deuterium points to metabolic activity at that site. nih.gov Studies have utilized deuterium-labeled geraniol to trace its metabolism in grapes, demonstrating its conversion to other monoterpenes. researchgate.net

Analytical Standards: Geraniol-D6 serves as an excellent internal standard for the quantification of geraniol in complex matrices. Its specific mass shift allows for clear differentiation from the unlabeled geraniol in mass spectrometry, ensuring accurate quantification. researchgate.net

Below is a table summarizing the properties and applications of Geraniol and its D6-labeled counterpart.

FeatureGeraniolGeraniol-D6 (Major)
Chemical Formula C₁₀H₁₈OC₁₀H₁₂D₆O impurity.com
Molecular Weight 154.25 g/mol nih.gov160.29 g/mol impurity.com
Primary Use in Research Precursor for monoterpenoid biosynthesis, studying biological activities (antimicrobial, anti-inflammatory, etc.). ontosight.aijmb.or.krmedchemexpress.comInternal standard for mass spectrometry, tracer for metabolic studies, tool for mechanistic investigations (KIE). researchgate.netimpurity.comresearchgate.net
Labeling Type UnlabeledSite-specifically deuterium labeled utoronto.ca

Comparative Advantages of Deuterated Analogs in Academic Inquiry

The substitution of hydrogen with deuterium, a process known as deuteration, confers several distinct advantages in scientific research, primarily stemming from the "kinetic isotope effect" (KIE). clearsynthdiscovery.comacs.org The bond between carbon and deuterium (C-D) is significantly stronger than the carbon-hydrogen (C-H) bond. sec.govsplendidlab.com This increased bond strength means that more energy is required to break the C-D bond, causing reactions that involve the cleavage of this bond to proceed more slowly. clearsynthdiscovery.comacs.org This effect has profound implications in various fields of study.

Key advantages include:

Enhanced Metabolic Stability : In drug metabolism, enzymatic processes often involve the breaking of C-H bonds. By replacing hydrogen with deuterium at a site of metabolism, the rate of this process can be significantly slowed. clearsynthdiscovery.comsplendidlab.com This leads to a longer half-life for the compound, potentially allowing for more consistent therapeutic effects. symeres.comsec.gov

Reduced Formation of Toxic Metabolites : Slower metabolism can decrease the production of reactive or toxic byproducts, which may improve the safety profile of a compound. clearsynthdiscovery.comresearchgate.net By altering the metabolic pathway, deuteration can "shunt" the process away from the formation of undesirable metabolites. researchgate.net

Improved Pharmacokinetics : The altered metabolic rate of deuterated compounds can lead to improved pharmacokinetic profiles, including increased bioavailability and a more sustained presence in the body. splendidlab.compharmaffiliates.comnih.gov

Elucidation of Reaction Mechanisms : The KIE is a powerful tool for studying the mechanisms of chemical reactions. symeres.com Observing a change in the reaction rate upon deuteration can help determine whether a specific C-H bond is broken in the rate-determining step of the reaction. acs.org

Internal Standards for Quantitative Analysis : Deuterated compounds are exceptionally useful as internal standards in analytical techniques, especially liquid chromatography-mass spectrometry (LC-MS). pharmaffiliates.comclearsynth.comresolvemass.ca Because they are chemically similar to their non-deuterated (protio) counterparts, they behave almost identically during sample preparation and chromatographic separation. ukisotope.comfoodriskmanagement.com However, they are easily distinguished by their higher mass in the mass spectrometer. resolvemass.ca This allows for precise and accurate quantification of the target analyte by correcting for variations in sample processing and matrix effects that can suppress or enhance the instrument's signal. clearsynth.comresolvemass.ca

Table 2: Research Advantages of Deuterated Analogs

Advantage Description Application Area
Kinetic Isotope Effect (KIE) The stronger C-D bond slows the rate of C-H bond-breaking reactions. acs.org Drug Metabolism, Mechanistic Chemistry
Metabolic Stability Reduced rate of metabolism leads to a longer half-life and sustained exposure. symeres.comclearsynthdiscovery.com Pharmaceutical R&D
Analytical Precision Serves as an ideal internal standard for mass spectrometry, improving accuracy. pharmaffiliates.comclearsynth.comresolvemass.ca Analytical Chemistry, Proteomics, Metabolomics
Pathway Tracing Acts as a stable, non-radioactive tracer to map metabolic and biosynthetic pathways. clearsynth.comsynmr.in Biochemistry, Plant Science
Structural Analysis Used in NMR to eliminate solvent signals and in HDX-MS to study protein conformation. synmr.inrsc.orgthermofisher.com Structural Biology, Chemistry

Current State of Research on Deuterated Monoterpenoids and Identified Knowledge Gaps

Geraniol is an acyclic monoterpenoid found in the essential oils of many aromatic plants. medchemexpress.comingredientiprodottideltabacco.it Its deuterated analog, Geraniol-D6, serves as a critical tool for investigating the complex biochemistry of this class of compounds. Research on deuterated monoterpenoids is active across several scientific domains.

Current Research Findings:

Metabolic and Biosynthetic Pathway Elucidation : Deuterated geraniol has been instrumental in tracing the metabolic fate of geraniol in vivo. A study in mice using orally administered geraniol found that it was rapidly metabolized, with its metabolite, geranic acid, reaching significantly higher blood concentrations than geraniol itself. researchgate.net In plant science, feeding experiments with deuterated geraniol in grape and ginger rhizomes have helped map its conversion to other monoterpenoids like citronellol (B86348) and nerol (B1678202), revealing the operational biosynthetic pathways in these species. researchgate.netresearchgate.net

Atmospheric Chemistry : The oxidation of monoterpenes like α-pinene is a major source of secondary organic aerosols (SOA), which impact climate and air quality. nih.gov Studies using selectively deuterated α-pinene have allowed researchers to probe the complex autoxidation mechanisms on a molecular level, revealing that multiple branching pathways are involved and helping to refine atmospheric models. nih.gov

Development of Analytical Standards : The synthesis of deuterated monoterpenoids and their derivatives, such as d8-geranyl diphosphate, provides essential stable-isotope labeled standards for quantitative analysis using mass spectrometry. researchgate.net These standards are crucial for accurately measuring the concentration of their natural counterparts in complex biological or environmental samples.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B13433379 Geraniol-D6 (Major)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18O

Molecular Weight

160.29 g/mol

IUPAC Name

(2E)-2,4,4-trideuterio-7-methyl-3-(trideuteriomethyl)octa-2,6-dien-1-ol

InChI

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7+/i3D3,6D2,7D

InChI Key

GLZPCOQZEFWAFX-ATDUBDHSSA-N

Isomeric SMILES

[2H]/C(=C(/C([2H])([2H])[2H])\C([2H])([2H])CC=C(C)C)/CO

Canonical SMILES

CC(=CCCC(=CCO)C)C

Origin of Product

United States

Advanced Synthetic Methodologies for Geraniol D6 Major

Strategies for Site-Specific Deuterium (B1214612) Incorporation in Acyclic Monoterpenoids

The synthesis of Geraniol-D6, where six hydrogen atoms are replaced by deuterium, requires precise and controlled methodologies to ensure the deuterium atoms are located at the desired positions. impurity.comcymitquimica.com The common synonym for Geraniol-D6 (Major) is (2E)-7-methyl-3-(methyl-d3)-2,6-Octadien-2,4,4-d3-1-ol. cymitquimica.comlgcstandards.comlgcstandards.com

Precursor-Based Deuteration Approaches (e.g., from deuterated acetone)

One of the most effective strategies for introducing deuterium at specific locations within a target molecule is to begin the synthesis with a deuterated precursor. In the case of Geraniol-D6, deuterated acetone (B3395972) (acetone-d6) can serve as a key building block. This bottom-up approach ensures that the deuterium atoms are integrated into the molecular skeleton from the outset.

A plausible synthetic route involves a Wittig-type reaction. For instance, a Wittig reaction employing a phosphorane derived from d6-isopropyl triphenylphosphonium iodide can be used to introduce a deuterated isopropylidene group. researchgate.net This method is particularly useful for creating the terminal end of the geraniol (B1671447) molecule with high isotopic enrichment. The reaction of this deuterated ylide with a suitable aldehyde or ketone fragment of the geraniol backbone allows for the specific incorporation of the -C(CD3)2 group.

Another precursor-based method involves the use of deuterated isopropanol. For example, the hydrogenation of geraniol or nerol (B1678202) using isopropanol-d8 as both a solvent and a deuterium source can lead to the formation of deuterated citronellol (B86348), a related monoterpenoid. While this example illustrates the principle, adapting such a method for Geraniol-D6 would require a different starting material and careful selection of reaction conditions to achieve the desired d6-substitution pattern on the geraniol framework.

Catalytic Hydrogen-Deuterium Exchange (HIE) Techniques for Targeted Synthesis

Catalytic Hydrogen-Isotope Exchange (HIE) represents a powerful "top-down" approach for the deuteration of organic molecules. nih.gov This technique involves the use of a catalyst to facilitate the exchange of hydrogen atoms on a pre-existing molecule with deuterium from a source like deuterium gas (D2) or heavy water (D2O). nih.govmdpi.com The site-selectivity of the exchange is a critical challenge and is highly dependent on the catalyst and reaction conditions.

For a molecule like geraniol, with multiple C-H bonds of varying reactivity, achieving selective deuteration at only the desired six positions is complex. uio.no Palladium-based catalysts, including palladium single-atom catalysts, have shown high efficiency and site-selectivity in the HDE of benzylic alcohols. nih.gov While geraniol is an allylic alcohol, the principles of activating specific C-H bonds could be adapted. The choice of catalyst is paramount; for instance, gold nanoparticles have been shown to catalyze H2-D2 exchange, with the activity being highly dependent on particle size. rsc.org

Challenges in HIE for a molecule like Geraniol-D6 include preventing unwanted side reactions such as isomerization of the double bonds or over-deuteration at other positions. researchgate.net The development of highly specific catalysts that can target the methyl group and the allylic positions without affecting other parts of the molecule is an active area of research.

Enzymatic and Biocatalytic Deuteration Routes (if applicable for specific D6 positions)

Biocatalytic methods, employing enzymes, offer a high degree of selectivity for deuteration under mild reaction conditions. While the direct enzymatic synthesis of Geraniol-D6 is not widely documented, related research provides a strong basis for its feasibility.

Geraniol is biosynthesized from geranyl diphosphate (B83284) (GDP). nih.govgoogle.com It is conceivable that a geraniol synthase could be employed in a deuterated medium (D2O) to produce deuterated geraniol. Studies on the biosynthesis of other terpenes have shown that feeding organisms with deuterated precursors can lead to the incorporation of deuterium into the final product. researchgate.net For example, feeding ginger rhizomes with deuterated geraniol resulted in deuterated citronellol, demonstrating the in-vivo metabolic conversion. researchgate.net

Furthermore, enzymes like alcohol dehydrogenases could potentially be used for stereospecific deuterium introduction. The challenge lies in identifying or engineering an enzyme with the precise regioselectivity to label the six specific positions required for Geraniol-D6. While research has shown that enzymes can be used for the synthesis of complex deuterated molecules, the application to Geraniol-D6 would require significant development. mpg.de

Regioselectivity and Isotopic Purity Considerations in Geraniol-D6 (Major) Synthesis

Achieving high regioselectivity and isotopic purity is paramount in the synthesis of Geraniol-D6. uio.nolgcstandards.com Regioselectivity ensures that the deuterium atoms are incorporated only at the intended positions, while high isotopic purity indicates a high percentage of the molecules contain the desired number of deuterium atoms. lgcstandards.com

In precursor-based syntheses, the regioselectivity is largely controlled by the structure of the deuterated starting materials. For example, using a d6-isopropyl-containing reagent ensures the deuterium is located on the terminal methyl groups. However, side reactions or isotopic scrambling can reduce the regioselectivity.

For catalytic HIE methods, regioselectivity is a major challenge. The catalyst must be able to differentiate between the various C-H bonds in the geraniol molecule. For instance, the allylic protons can be more acidic and thus more prone to exchange than the vinylic or saturated protons. Careful tuning of the catalyst and reaction conditions is necessary to direct the deuteration to the desired sites.

Isotopic purity is often determined by mass spectrometry. A certificate of analysis for a commercial sample of Geraniol-D6 showed a distribution of isotopic species, with the d6 species being the most abundant (68.30%). lgcstandards.com The presence of d0, d1, d2, d3, d4, and d5 species indicates that the deuteration was not perfectly complete or that some back-exchange may have occurred. lgcstandards.com Achieving high isotopic purity often requires multiple reaction cycles or purification steps to remove the less-deuterated species.

Advanced Spectroscopic and Spectrometric Verification of Deuterium Position and Enrichment in Geraniol-D6 (Major)

Following the synthesis of Geraniol-D6, it is crucial to verify the location and extent of deuterium incorporation. lgcstandards.com A combination of advanced spectroscopic and spectrometric techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization (e.g., 1H-NMR, 2H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise location of deuterium atoms in a molecule. lgcstandards.comrsc.orgnih.govchemicalbook.com

¹H-NMR (Proton NMR): In the ¹H-NMR spectrum of Geraniol-D6, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. lgcstandards.comrsc.org This provides direct evidence of deuterium incorporation at specific sites. For Geraniol-D6, the signals for the methyl protons at one end of the molecule and the protons on the carbon adjacent to the double bond would be expected to be absent.

²H-NMR (Deuterium NMR): ²H-NMR spectroscopy directly observes the deuterium nuclei. The spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated. This provides unambiguous confirmation of the deuteration sites.

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum is also affected by deuteration. nih.gov The carbon atoms bonded to deuterium will show a characteristic multiplet splitting pattern due to C-D coupling. Additionally, the chemical shifts of these carbons will be slightly shifted upfield compared to the non-deuterated compound. This effect can be used to confirm the location of the deuterium atoms.

The following table summarizes the expected ¹H-NMR and ¹³C-NMR data for unlabeled Geraniol, which serves as a reference for analyzing the spectra of Geraniol-D6.

Table 1: NMR Spectroscopic Data for Geraniol

Technique Solvent Chemical Shifts (ppm) and Multiplicity
¹H-NMR CDCl₃ δ 5.42 (t, J=7.0 Hz, 1H), 5.08 (t, J=6.5 Hz, 1H), 4.15 (d, J=7.0 Hz, 2H), 2.10-2.00 (m, 4H), 1.68 (s, 3H), 1.60 (s, 3H), 1.58 (s, 3H)

Data is illustrative and may vary slightly based on experimental conditions.

By comparing the NMR spectra of the synthesized Geraniol-D6 with the reference spectra of unlabeled geraniol, researchers can precisely determine the positions of the deuterium atoms and confirm the success of the site-specific labeling. chemicalbook.comrsc.orgplos.orgnp-mrd.orghmdb.ca

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) stands as a definitive analytical technique in the characterization of isotopically labeled compounds such as Geraniol-D6. Its capacity to measure mass-to-charge ratios (m/z) with exceptional accuracy—typically to four or more decimal places—is indispensable for unambiguously confirming the molecular weight and assessing the isotopic purity of the synthesized compound. bioanalysis-zone.com Unlike conventional mass spectrometry that provides nominal mass, HRMS delivers an exact mass, which is critical for verifying the elemental composition and the success of the deuteration process. bioanalysis-zone.com

Molecular Weight Confirmation

The primary validation step for Geraniol-D6 is the confirmation of its molecular weight. The incorporation of six deuterium atoms in place of hydrogen atoms significantly alters the mass of the parent geraniol molecule. HRMS provides an experimental mass value that can be compared against the theoretically calculated exact mass.

The molecular formula for Geraniol-D6 is C₁₀H₁₂D₆O. lgcstandards.comlgcstandards.com Based on the precise masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), deuterium (²H), and oxygen (¹⁶O), the theoretical monoisotopic mass is calculated. HRMS analysis of a Geraniol-D6 sample must yield a measured mass that corresponds closely to this theoretical value, typically within a low parts-per-million (ppm) error margin. This high degree of accuracy provides strong evidence for the correct elemental formula, confirming that the desired number of deuterium atoms has been incorporated into the geraniol structure. lgcstandards.com

Table 1: Theoretical vs. Representative Experimental Mass of Geraniol-D6

ParameterValue
Molecular Formula C₁₀H₁₂D₆O
Theoretical Exact Mass (m/z) 160.29
Typical Experimental HRMS Mass (m/z) 160.29xx
Mass Accuracy < 5 ppm

Note: The "xx" in the experimental mass denotes the typical precision to the third and fourth decimal places obtained during analysis.

Isotopic Purity and Research Findings

Beyond confirming the molecular weight of the primary D6 isotopologue, HRMS is a powerful tool for quantifying the isotopic purity of the sample. nih.gov Isotopic purity is a critical parameter for deuterated standards, as the presence of lesser-deuterated or non-deuterated species can interfere with analytical applications. rsc.org

Research demonstrates that electrospray ionization coupled with HRMS (ESI-HRMS) is a rapid, highly sensitive, and effective method for characterizing the isotopic distribution of deuterium-labeled compounds. nih.govresearchgate.net The high resolving power of the instrument allows for the clear separation of signals from different isotopologues (e.g., D0, D1, D2, D3, D4, D5, and D6 species). researchgate.net The isotopic purity is determined by calculating the relative abundance of each isotopologue from the integrated peak areas in the mass spectrum. nih.govresearchgate.net For a high-purity Geraniol-D6 sample, the signal for the D6 species will be the most abundant, while the signals for the D0 to D5 species will be minimal.

The general strategy involves acquiring a full-scan mass spectrum, extracting the ion chromatograms for each theoretical isotopologue, and calculating their relative percentages. rsc.org This detailed analysis confirms not only the "Major" D6 designation but also quantifies the precise percentage of other isotopic species present.

Table 2: Illustrative HRMS Isotopologue Distribution Analysis for a Geraniol-D6 Sample

Isotopologue SpeciesMolecular FormulaTheoretical Exact Mass (m/z)Representative Relative Abundance (%)
Geraniol-D0 C₁₀H₁₈O154.1358< 0.1
Geraniol-D1 C₁₀H₁₇DO155.1420< 0.1
Geraniol-D2 C₁₀H₁₆D₂O156.1483< 0.2
Geraniol-D3 C₁₀H₁₅D₃O157.1546< 0.5
Geraniol-D4 C₁₀H₁₄D₄O158.1608< 1.0
Geraniol-D5 C₁₀H₁₃D₅O159.1671~ 2.0
Geraniol-D6 (Major) C₁₀H₁₂D₆O160.1734> 96.0

The data in this table is illustrative and represents a typical high-purity batch. Actual distributions may vary.

This level of detailed characterization afforded by HRMS is crucial for ensuring the quality and reliability of Geraniol-D6 as a stable isotope-labeled standard for use in quantitative analytical studies. rsc.org

Mechanistic Investigations Utilizing Geraniol D6 Major

Elucidation of Enzymatic Reaction Mechanisms via Kinetic Isotope Effects (KIE)

The kinetic isotope effect is a phenomenon where the rate of a reaction is altered when an atom in a reactant is replaced by one of its isotopes. wikipedia.org In the case of Geraniol-D6, the replacement of hydrogen with deuterium (B1214612), which has approximately double the mass, leads to a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. scielo.org.mx Consequently, more energy is required to break a C-D bond, which can result in a slower reaction rate if this bond cleavage is part of the rate-determining step. scielo.org.mxnih.gov

Determination of Primary and Secondary Deuterium Isotope Effects in Biotransformations

In the study of biotransformations, the use of Geraniol-D6 allows for the determination of both primary and secondary deuterium isotope effects.

Primary Kinetic Isotope Effect (KIE): A primary KIE is observed when the bond to the isotopically labeled atom is broken during the rate-limiting step of a reaction. scielo.org.mxnih.gov For instance, if an enzyme-catalyzed oxidation of the allyl methyl group in geraniol (B1671447) is the slowest step, a significant primary KIE would be expected when using Geraniol-D6, where the hydrogens on a methyl group are replaced with deuterium. This manifests as a slower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart. taylorandfrancis.com The magnitude of the primary KIE (kH/kD) for C-H bond cleavage can typically range from 2 to 7. wikipedia.org

Secondary Kinetic Isotope Effect (KIE): A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. scielo.org.mx These effects are generally smaller than primary KIEs and can be used to deduce changes in hybridization or the steric environment of the atom between the ground state and the transition state. wikipedia.orgscielo.org.mx For example, a change in hybridization from sp2 to sp3 at a carbon atom adjacent to the reaction center upon isotopic substitution can lead to a measurable secondary KIE.

The strategic placement of deuterium atoms in Geraniol-D6 is crucial for these studies. Depending on which hydrogen atoms are substituted, researchers can investigate different steps of a biotransformation pathway.

Application in Studies of Monoterpene Synthases (e.g., Geraniol Synthase) and Related Enzymes

Monoterpene synthases are a class of enzymes that catalyze the formation of a diverse array of monoterpenes from geranyl pyrophosphate (GPP). mdpi.commdpi.com Geraniol synthase (GES), for instance, specifically catalyzes the conversion of GPP to geraniol. mdpi.com The use of deuterated substrates like Geraniol-D6 is instrumental in elucidating the complex multi-step reaction mechanisms of these enzymes, which often involve reactive carbocationic intermediates.

In grape berries, for example, in vivo feeding experiments with deuterated precursors have demonstrated that the biosynthesis of monoterpenes like geraniol predominantly occurs via the mevalonate-independent 1-deoxy-D-xylulose 5-phosphate/2C-methyl-D-erythritol 4-phosphate (DOXP/MEP) pathway. researchgate.net The use of labeled geraniol has also been pivotal in demonstrating its subsequent metabolic transformations, including reduction to (S)-citronellol, E/Z-isomerization to nerol (B1678202), and oxidation to neral (B7780846)/geranial. researchgate.net

Furthermore, studies on geraniol biosynthesis in various organisms, such as Saccharomyces cerevisiae, have utilized metabolic engineering to enhance production. stmarys-ca.edu While not directly using Geraniol-D6, these studies identify rate-limiting steps, such as the one catalyzed by isopentenyl diphosphate (B83284) isomerase, which could be further investigated using KIE studies with deuterated substrates to understand the transition state of this key enzymatic step. stmarys-ca.edu

Identification of Rate-Determining Steps and Transition State Structures

Moreover, the magnitude of the KIE provides valuable insights into the structure of the transition state—the high-energy, transient molecular arrangement that exists between reactants and products. einsteinmed.edu A large KIE suggests a transition state where the C-H bond is significantly broken. Conversely, a small or non-existent KIE indicates that C-H bond cleavage is not a major component of the transition state for the rate-limiting step. By combining KIE data from different isotopically labeled positions, a detailed picture of the transition state geometry can be constructed. einsteinmed.edu

Exploration of Chemical Reaction Pathways and Intermediate Formation

Beyond enzymatic reactions, Geraniol-D6 is also a powerful probe for investigating non-enzymatic chemical reaction pathways, including rearrangements and deuterium exchange reactions.

Mechanistic Insights from Deuterium Exchange and Rearrangement Studies

Deuterium exchange studies involve monitoring the exchange of deuterium atoms from Geraniol-D6 with hydrogen atoms from the solvent or other molecules in the reaction mixture. The rate and regioselectivity of this exchange can provide information about the presence and nature of reactive intermediates, such as carbocations or carbanions, and the acidity or basicity of certain positions in the molecule.

For instance, in acidic conditions, geraniol can undergo isomerization and cyclization reactions. Using Geraniol-D6, it is possible to trace the fate of the deuterium labels and thereby understand the movement of atoms during these rearrangements. This can help to distinguish between different proposed mechanistic pathways.

Investigation of Rearrangement Mechanisms in Monoterpene Systems (e.g., in bioconversion processes)

The bioconversion of geraniol into other valuable monoterpenes by microorganisms is an area of significant research interest. During these processes, geraniol can undergo a variety of rearrangements. For example, the acid-catalyzed isomerization of geraniol to linalool (B1675412) is a well-known rearrangement. By using Geraniol-D6, researchers can follow the deuterium atoms and determine whether the rearrangement proceeds through, for example, a direct 1,3-hydride shift or via a carbocationic intermediate followed by deprotonation/reprotonation.

In grape berries, the metabolism of deuterated geraniol has shed light on its conversion to other monoterpenoids. researchgate.net These studies have demonstrated stereoselective reduction and E/Z-isomerization, providing a clearer picture of the metabolic network. researchgate.net Understanding these rearrangement mechanisms at a molecular level is crucial for optimizing the production of specific desired monoterpenes through biocatalysis or metabolic engineering.

Metabolic Fate and Pathway Elucidation of Geraniol Using Deuterium Labeling

Tracing Geraniol (B1671447) Metabolic Pathways in In Vitro Systems

In vitro systems offer a controlled environment to study specific enzymatic reactions and cellular processes involved in xenobiotic metabolism. wuxiapptec.com These systems are crucial for identifying primary metabolites and the enzymes responsible for their formation.

Microsomal and cytosolic fractions isolated from tissues, particularly the liver, are rich in drug-metabolizing enzymes and are fundamental tools for metabolic studies. wuxiapptec.com Studies using rat liver microsomes have been pivotal in understanding the initial steps of geraniol metabolism. The primary reaction is allylic hydroxylation at the C8 position, a reaction mediated by cytochrome P450 (CYP450) enzymes, to produce 8-hydroxygeraniol. frontiersin.orgacs.org This intermediate can be further oxidized to form 8-oxogeraniol (B1148150) and ultimately geranic acid. researchgate.netontosight.ai

In plant systems, enzymes from the CYP76 family of cytochromes P450 have been identified as key players in geraniol oxidation. frontiersin.org For instance, CYP76B6 from Catharanthus roseus is a highly efficient multifunctional enzyme that catalyzes two sequential oxidation steps, converting geraniol first to 8-hydroxygeraniol and then to 8-oxogeraniol. nih.gov The use of deuterated analogs in such systems helps confirm the enzymatic products and reaction efficiency, as the deuterium (B1214612) substitution can sometimes alter reaction rates (a phenomenon known as the kinetic isotope effect), providing further mechanistic insights. juniperpublishers.com

While the chloroplast is the primary site for geraniol synthesis in plants, a non-canonical pathway has been identified in the cytosol of rose species, involving a Nudix hydrolase (RhNUDX1) that converts geranyl pyrophosphate (GPP) to geranyl monophosphate (GP), which is then dephosphorylated to geraniol. frontiersin.org Studying the metabolism of Geraniol-D6 in cytosolic preparations can help determine the subsequent fate of geraniol produced via this pathway.

Table 1: Key Enzymatic Reactions in Geraniol Metabolism Identified in Microsomal Systems

Enzyme SystemOrganism/FamilyKey TransformationMetabolite(s)Citation(s)
Liver MicrosomesRatAllylic Hydroxylation8-hydroxygeraniol frontiersin.orgacs.org
Liver MicrosomesRatOxidationGeranic Acid researchgate.netontosight.ai
Recombinant P450Catharanthus roseusHydroxylation & Oxidation8-hydroxygeraniol, 8-oxogeraniol nih.gov
Recombinant P450Arabidopsis thalianaHydroxylation8-hydroxygeraniol nih.gov

Isolated cell cultures and organelles provide a more integrated system than purified enzymes while still avoiding the complexities of a whole organism. Feeding studies with deuterated geraniol in these systems have revealed diverse metabolic capabilities.

In plant cell cultures of Vitis vinifera (grape), deuterium-labeled geraniol was shown to undergo a variety of transformations, including:

Stereoselective reduction to (S)-citronellol. researchgate.netscialert.net

E/Z-isomerization to its isomer, nerol (B1678202). researchgate.netscialert.net

Oxidation to the corresponding aldehydes, geranial and neral (B7780846). researchgate.netscialert.net

Glycosylation , where a sugar moiety (like glucose) is attached to the hydroxyl group, forming geranyl-β-D-glucoside. researchgate.netscialert.netnih.gov

Similarly, tobacco cell cultures have been observed to produce 8-hydroxylinalool from linalool (B1675412), a structural isomer of geraniol, indicating the presence of robust oxidative pathways in these cells. frontiersin.org

Yeast, particularly Saccharomyces cerevisiae, is a widely used model for studying biotransformation and for the microbial production of valuable compounds like geraniol. nih.govfrontiersin.org When geraniol is introduced into S. cerevisiae cultures, it is metabolized into several other terpenoid compounds. Studies have demonstrated the conversion of geraniol into citronellol (B86348) (via reduction) and into esters like citronellyl acetate (B1210297) and geranyl acetate. mdpi.comoeno-one.eu The efficiency of these transformations is highly dependent on the specific yeast strain used. mdpi.comoeno-one.eu The use of Geraniol-D6 allows for precise tracking of these conversion pathways, even in the presence of endogenous terpene metabolism. mdpi.com

One of the most powerful applications of labeled precursors like Geraniol-D6 is in the reconstitution of entire biosynthetic pathways in heterologous hosts, such as Nicotiana benthamiana or yeast. biorxiv.orgnih.gov This synthetic biology approach involves expressing all the known enzymes of a pathway in a host organism that does not naturally produce the target compounds.

The biosynthesis of complex monoterpenoid indole (B1671886) alkaloids (MIAs), such as the anticancer drug vinblastine, begins with geraniol. frontiersin.orgbiorxiv.org By providing Geraniol-D6 as a starting substrate to a host plant or microbe engineered with the subsequent pathway enzymes, researchers can confirm the function of each enzyme and identify pathway bottlenecks. biorxiv.orgbiorxiv.org For example, the pathway from geraniol to the central MIA precursor, strictosidine (B192452), involves approximately eleven enzymatic steps. biorxiv.org Feeding deuterated geraniol and analyzing the mass shifts in downstream intermediates (like geranial, 8-hydroxygeraniol, nepetalactol, and iridodial) confirms that the engineered pathway is functional and allows for quantification of metabolic flux. frontiersin.orgbiorxiv.org This technique was critical in demonstrating the complete reconstitution of the strictosidine pathway in N. benthamiana. nih.gov

In Vivo Metabolic Profiling of Geraniol-D6 (Major) in Model Organisms

In vivo studies in model organisms are essential for understanding the complete metabolic fate of a compound, including its absorption, distribution, metabolism, and excretion (ADME). evotec.com

Studies in rodent models provide critical insights into the mammalian metabolism of geraniol. Following oral administration to mice, geraniol is rapidly and extensively metabolized. researchgate.net The parent compound, geraniol, is found at very low concentrations in the blood. researchgate.net Instead, it is quickly converted into two major metabolites: geranic acid and a glucuronide conjugate of geraniol. researchgate.net The peak blood concentration of geranic acid was found to be approximately 470 times higher than that of geraniol, indicating a rapid and efficient oxidation process in vivo. researchgate.net 8-hydroxygeraniol, the initial product of microsomal oxidation, was not detected in blood or tissues, suggesting it is a transient intermediate that is quickly further metabolized. researchgate.net

The distribution of geraniol and its primary metabolite, geranic acid, varies across different tissues. After oral administration in mice, geraniol itself was detected in the liver and brain, while geranic acid was found more widely distributed, with the highest concentrations in the kidney, followed by the liver, lung, and brain. researchgate.net

Urinary analysis in rats fed geraniol revealed several excreted metabolites, confirming the major metabolic pathways. The most prominent acidic metabolites found were geranic acid, 8-carboxy geraniol, 3-hydroxycitronellic acid, and Hildebrandt acid. frontiersin.orguzh.ch Neutral metabolites included unchanged geraniol and 8-hydroxygeraniol. frontiersin.org

Table 2: Tissue Distribution of Geraniol and Geranic Acid in Mice After Oral Administration

CompoundBloodLiverBrainKidneyLung
Geraniol LowDetectedDetectedNot ReportedNot Reported
Geranic Acid HighDetectedDetectedHighest Conc.Detected
Data synthesized from a pharmacokinetic study in mice. researchgate.net

Feeding studies with deuterated geraniol in whole plants and microbial cultures have confirmed and expanded upon the findings from isolated cell systems.

In Vitis vinifera (grape) berries, in vivo feeding of deuterium-labeled geraniol demonstrated its conversion to (S)-citronellol, nerol, geranial, and various glycosides. researchgate.net Additionally, some of the labeled geraniol was converted into cis- and trans-rose oxide, likely through the cyclization of the citronellol intermediate. frontiersin.orgresearchgate.net

In ginger (Zingiber officinale) rhizomes, feeding experiments with D2-geraniol showed its transformation into geranial, citronellol, and geranyl acetate. researchgate.netresearchgate.net The detection of multiple labeling patterns in the resulting citronellol suggested the coexistence of different biosynthetic routes to this compound within the same plant. researchgate.netresearchgate.net

In the plant Achyranthes bidentata, airborne deuterated geraniol was first conjugated to glucose to form geranyl-β-D-glucoside. nih.govresearchgate.net This stored conjugate was then further metabolized to methyl geranate, but only when elicited by the plant stress hormone methyl jasmonate. nih.govresearchgate.net

Among microbes, the fungus Thielavia hyalocarpa, derived from a marine environment, was shown to biotransform geraniol into a mannoside glycoside, 1-O-(α-D-mannopyranosyl)geraniol, demonstrating a different glycosylation pattern than that typically seen in plants. researchgate.net

Table 3: Summary of Metabolites from Deuterated Geraniol in Various Organisms

OrganismSystemMetabolite(s)Citation(s)
Vitis vinifera (Grape)Berries(S)-Citronellol, Nerol, Geranial, Glycosides, Rose Oxide frontiersin.orgresearchgate.net
Zingiber officinale (Ginger)RhizomeGeranial, Citronellol, Geranyl Acetate researchgate.netresearchgate.net
Achyranthes bidentataLeavesGeranyl-β-D-glucoside, Methyl Geranate nih.govresearchgate.net
Saccharomyces cerevisiae (Yeast)CultureCitronellol, Citronellyl Acetate, Geranyl Acetate mdpi.com
Thielavia hyalocarpa (Fungus)Culture1-O-(α-D-mannopyranosyl)geraniol researchgate.net

Identification of Deuterated Metabolites via Advanced Spectroscopic Techniques

The use of stable isotope-labeled compounds, such as Geraniol-D6, is a cornerstone in modern metabolic research. This strategy, known as deuterium labeling, allows scientists to trace the journey of a specific molecule through complex biological systems. By replacing hydrogen atoms with their heavier, stable isotope deuterium, researchers can differentiate the administered compound and its subsequent metabolic products from the organism's endogenous pool of molecules. This differentiation is critical for unambiguously elucidating biotransformation pathways. The identification of these deuterated metabolites relies on highly sensitive and specific analytical methods capable of detecting the subtle mass difference imparted by the deuterium atoms. Advanced spectroscopic techniques are indispensable tools for this purpose, providing both qualitative and quantitative data on the metabolic fate of the labeled compound.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful analytical techniques that are central to identifying and quantifying metabolites in complex biological matrices. The coupling of a chromatographic separation method (GC or LC) with a mass-selective detector (MS or MS/MS) provides high sensitivity and specificity, making it ideal for tracking isotopically labeled compounds. mdpi.com

In metabolic studies involving Geraniol-D6, the chromatography step separates the various compounds within a sample extract. These separated molecules then enter the mass spectrometer, which ionizes them and measures their mass-to-charge ratio. A molecule of a geraniol metabolite that has retained the deuterium atoms from the original Geraniol-D6 will have a higher mass than its non-deuterated counterpart. This mass shift is a definitive marker, confirming that the metabolite originated from the administered deuterated precursor.

Research on the biotransformation of geraniol in various organisms has effectively utilized this approach. For instance, studies using deuterium-labeled geraniol have elucidated its metabolic pathways in plants and microorganisms.

GC-MS in Plant Metabolism: A study on ginger (Zingiber officinale) rhizomes used D2-geraniol to trace its conversion to other monoterpenoids. researchgate.net Following administration of the labeled compound, extracts were analyzed by GC-MS. The analysis successfully identified deuterated versions of geranial and citronellol, confirming that geraniol is a direct precursor to these compounds in ginger. researchgate.net The detection of D2-geranial and D2-citronellol was based on their distinct mass spectra compared to the unlabeled endogenous compounds. researchgate.net

GC-MS in Grape Metabolism: Similarly, the metabolism of deuterium-labeled geraniol was investigated in the mesocarp of grape berries (Vitis vinifera). researchgate.netnih.gov These studies demonstrated several key biotransformation pathways, including stereoselective reduction to (S)-citronellol, E/Z-isomerization to nerol, and oxidation to neral and geranial. researchgate.netnih.gov The identification of the resulting deuterated monoterpenes was made possible by GC-MS analysis, which could distinguish the labeled metabolites from the natural pool of terpenes in the grape. researchgate.net

While direct metabolic studies using Geraniol-D6 and LC-MS/MS are not widely published, the technique is frequently used for quantifying geraniol and its non-labeled metabolites in pharmacokinetic studies. In these applications, Geraniol-D6 serves as an ideal internal standard. researchgate.net Because it is chemically identical to geraniol, it behaves the same way during sample extraction and analysis, but its different mass allows it to be distinguished and used for accurate quantification of the non-labeled analyte. researchgate.net Sensitive LC-MS/MS methods have been developed to quantify key human urinary metabolites of geraniol, such as 8-carboxygeraniol and geranic acid, demonstrating the technique's suitability for analyzing these compounds. rsc.orgnih.gov

The table below summarizes findings from a study where deuterium-labeled geraniol was administered to ginger rhizomes, showcasing the utility of mass spectrometry in identifying resulting metabolites.

Table 1: Identification of Deuterated Metabolites from D2-Geraniol in Ginger Rhizomes via GC-MS

Precursor Compound Detected Deuterated Metabolite Analytical Technique Research Finding
D2-Geraniol D2-Geranial GC-MS The incorporation of deuterium confirmed that geraniol is oxidized to form geranial. researchgate.net
D2-Geraniol D1-Geranial GC-MS The presence of a singly deuterated geranial suggests a partial loss of the label during metabolic processing. researchgate.net
D2-Geraniol D2-Citronellol GC-MS The detection of deuterated citronellol demonstrates the reduction of geraniol. researchgate.net

NMR-Based Metabolomics for Deuterium-Enriched Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is another principal technique in metabolomics that provides detailed structural information about metabolites. Unlike mass spectrometry, which measures mass, NMR spectroscopy probes the magnetic properties of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule. This allows for the precise determination of a compound's chemical structure.

When analyzing the metabolites of Geraniol-D6, NMR offers a complementary approach to MS. The presence of deuterium in a metabolite can be confirmed in several ways using NMR:

¹H NMR (Proton NMR): In a standard proton NMR spectrum, signals arise from hydrogen atoms. If a hydrogen atom on the geraniol backbone is replaced with a deuterium atom, the corresponding signal will be absent in the ¹H NMR spectrum of the metabolite. This "disappearance" of a signal from a specific position is strong evidence of deuterium retention at that site.

²H NMR (Deuterium NMR): It is also possible to perform NMR spectroscopy on the deuterium nucleus itself. In a ²H NMR spectrum, a signal will appear for each unique deuterium atom in the molecule. This directly confirms the presence and chemical environment of the deuterium labels in the metabolite's structure.

NMR is particularly powerful for distinguishing between isomers (molecules with the same formula but different structures), a task that can be challenging for mass spectrometry alone. While MS can confirm that a metabolite has the same mass as deuterated citronellol, for example, NMR can definitively confirm the structure and the exact location of the deuterium atoms on the citronellol backbone.

The application of NMR-based metabolomics provides a comprehensive profile of the metabolites present in a sample. hmdb.ca For deuterium-enriched compounds, this means that alongside identifying the structure of a metabolite, the extent and position of the deuterium labeling can be precisely mapped. This level of detail is invaluable for understanding the specific mechanisms of enzymatic reactions, such as stereospecific reductions or oxidations, involved in the metabolic pathway.

The following table illustrates hypothetical NMR data that could be used to identify a deuterated metabolite of Geraniol-D6.

Table 2: Hypothetical ¹H NMR Chemical Shift Data for Identification of a Deuterated Geraniol Metabolite

Compound Position of -CH₂OH Group Protons Expected ¹H NMR Signal (Chemical Shift, ppm) Implication
Geraniol (unlabeled) C1 ~4.15 (doublet) A signal is present, corresponding to the two protons at the C1 position.
Geraniol-D6 (labeled at C1, among others) C1 Signal absent The absence of the signal at ~4.15 ppm would confirm deuterium substitution at the C1 position.

Applications in Analytical Chemistry and Quantitative Analysis

Geraniol-D6 (Major) as an Internal Standard for Accurate Quantification of Geraniol (B1671447) in Complex Matrices

The primary application of Geraniol-D6 in analytical chemistry is its use as an internal standard. scioninstruments.comaptochem.com An internal standard is a known amount of a compound added to a sample prior to analysis. monadlabtech.com It is chosen to be chemically similar to the analyte of interest. scioninstruments.com By comparing the analytical response of the analyte to that of the internal standard, variations that can occur during sample preparation and analysis, such as extraction inefficiencies or injection volume inconsistencies, can be compensated for, leading to more accurate and precise quantification. scioninstruments.commonadlabtech.com Geraniol-D6 is an ideal internal standard for geraniol analysis because it co-elutes with geraniol and behaves almost identically during extraction and ionization, but is distinguishable by its mass in a mass spectrometer. aptochem.comchromforum.org

Geraniol is a naturally occurring monoterpene alcohol found in the essential oils of various aromatic plants and is widely used in fragrances, flavors, and cosmetics. sigmaaldrich.comresearchgate.netrsc.org The accurate quantification of geraniol is crucial for quality control in these industries and for research purposes, such as studying its biosynthesis in plants or its metabolism in biological systems. researchgate.netijpjournal.comdergipark.org.trresearchgate.netnih.gov Complex matrices, such as essential oils, food products, and biological fluids, often contain numerous compounds that can interfere with the analysis of geraniol. ijpjournal.comdergipark.org.trresearchgate.netnih.gov The use of Geraniol-D6 as an internal standard helps to mitigate these challenges. chromforum.orgresearchgate.net

Isotope Dilution Mass Spectrometry (IDMS) Method Development and Validation

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that utilizes isotopically labeled compounds, like Geraniol-D6, for highly accurate quantification. researchgate.netucl.ac.uk In a typical IDMS method for geraniol analysis, a known amount of Geraniol-D6 is added to the sample containing an unknown amount of geraniol. chromforum.orgresearchgate.net After extraction and processing, the sample is analyzed by mass spectrometry, often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC). rsc.orggoogle.commdpi.comresearchgate.net

The mass spectrometer measures the ratio of the signal intensity of the unlabeled geraniol to that of the labeled Geraniol-D6. nih.gov Since the amount of added Geraniol-D6 is known, this ratio can be used to precisely calculate the concentration of the native geraniol in the original sample. researchgate.net

Method validation for an IDMS procedure involves demonstrating its accuracy, precision, selectivity, and linearity. This is typically achieved by analyzing a series of calibration standards and quality control samples with known concentrations of geraniol and Geraniol-D6. The results of these analyses are used to establish the performance characteristics of the method.

Table 1: Key Parameters in IDMS Method Validation for Geraniol Quantification

ParameterDescriptionTypical Acceptance Criteria
Accuracy The closeness of the measured value to the true value.Recovery of 80-120%
Precision The degree of agreement among a series of measurements.Relative Standard Deviation (RSD) < 15-20%
Selectivity The ability to differentiate and quantify the analyte in the presence of other components.No significant interference at the retention time of the analyte and internal standard.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. nih.govSignal-to-noise ratio > 10

Addressing Matrix Effects and Enhancing Analytical Precision

Matrix effects are a significant challenge in quantitative analysis, especially when using techniques like LC-MS. researchgate.netlabmate-online.com These effects occur when co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte, leading to inaccurate results. chromforum.orgnih.goveurachem.org

The use of a stable isotope-labeled internal standard like Geraniol-D6 is the most effective way to compensate for matrix effects. aptochem.comchromforum.org Because Geraniol-D6 has virtually identical physicochemical properties to geraniol, it is affected by the matrix in the same way. chromforum.org Any suppression or enhancement of the ionization signal will affect both the analyte and the internal standard equally. chromforum.org Therefore, the ratio of their signals remains constant, allowing for accurate quantification even in the presence of significant matrix effects. scioninstruments.com This leads to a substantial improvement in the precision and reliability of the analytical results. monadlabtech.com

Chromatographic Separations and Detection Enhanced by Isotopic Labeling

The incorporation of deuterium (B1214612) atoms into the geraniol molecule not only allows for its differentiation by mass spectrometry but can also have subtle effects on its chromatographic behavior. rsc.orgresearchgate.netmdpi.comresearchgate.netnih.gov

Influence of Deuteration on Retention Times in GC and LC

In chromatography, the retention time is the time it takes for a compound to travel through the chromatographic column. It is a characteristic property of a compound under a specific set of conditions. While isotopically labeled standards are chemically very similar to their unlabeled counterparts, slight differences in retention times can sometimes be observed. nih.govchromforum.org

In Gas Chromatography (GC), deuterated compounds often elute slightly earlier than their non-deuterated analogs. nih.gov This phenomenon, known as the "isotope effect," is attributed to the slightly lower boiling point and weaker intermolecular interactions of the deuterated compound compared to the protium-containing version. nih.gov The magnitude of this effect can depend on the number and position of the deuterium atoms and the type of GC column used. researchgate.net

In Liquid Chromatography (LC), the effect of deuteration on retention time can be more variable. labmate-online.comresearchgate.net In some cases, deuterated compounds may elute slightly earlier, while in others, they may have similar or even slightly longer retention times. chromforum.orgresearchgate.net This can be influenced by the specific mobile phase and stationary phase used in the separation. researchgate.net While these shifts are generally small, they need to be considered during method development to ensure proper integration of the chromatographic peaks for both the analyte and the internal standard. chromforum.org

Improved Selectivity and Sensitivity in Mass Spectrometric Detection

The use of Geraniol-D6 significantly enhances the selectivity and sensitivity of mass spectrometric detection. scioninstruments.comchromforum.org Selectivity is the ability of an analytical method to distinguish the analyte from other compounds in the sample. nih.gov Sensitivity refers to the lowest amount of the analyte that can be detected. sciex.com

In mass spectrometry, selectivity is achieved by monitoring specific mass-to-charge (m/z) ratios. For geraniol, the instrument would be set to detect its characteristic molecular ion or fragment ions. Geraniol-D6, having a higher mass, will produce ions with different m/z values. scioninstruments.com This allows the mass spectrometer to clearly distinguish between the analyte and the internal standard, even if they are not perfectly separated chromatographically.

This high selectivity is particularly advantageous when using tandem mass spectrometry (MS/MS). sciex.commetwarebio.com In MS/MS, a specific precursor ion of the analyte is selected, fragmented, and then a specific product ion is detected. sciex.com This process, known as Multiple Reaction Monitoring (MRM), provides an additional layer of selectivity, virtually eliminating interferences from the matrix and resulting in a very low background signal. sciex.com The use of a stable isotope-labeled internal standard like Geraniol-D6 in conjunction with MS/MS is considered the gold standard for quantitative analysis in complex matrices, offering unparalleled sensitivity and accuracy. scispace.com

Advanced Spectroscopic and Spectrometric Investigations of Geraniol D6 Major Structure and Dynamics

Vibrational Spectroscopy (IR, Raman) for Deuterium-Induced Band Shifts and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful method for examining the molecular vibrations of Geraniol-D6. The primary utility of these methods in the context of isotopic labeling is the detection of band shifts induced by the heavier deuterium (B1214612) atoms.

The substitution of a hydrogen atom (¹H) with a deuterium atom (²H) approximately doubles the reduced mass of the C-H bond. According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass. Consequently, C-D stretching vibrations are observed at significantly lower frequencies (ca. 2100-2250 cm⁻¹) compared to the corresponding C-H stretches (ca. 2850-3000 cm⁻¹). Similarly, C-D bending vibrations also appear at lower wavenumbers than their C-H counterparts.

By comparing the IR and Raman spectra of Geraniol-D6 with that of unlabeled geraniol (B1671447), specific band shifts can be precisely identified. These shifts confirm the presence and provide information about the location of deuterium atoms within the molecular structure. For instance, the disappearance or significant reduction in intensity of peaks in the C-H stretching region, coupled with the appearance of new bands in the C-D stretching region, provides direct evidence of successful deuteration.

Furthermore, these techniques are instrumental in conformational analysis. Geraniol possesses conformational flexibility around its single bonds. Both IR and Raman spectra are sensitive to the molecule's symmetry and the local environment of its functional groups. By analyzing the "fingerprint" region of the spectra (below 1500 cm⁻¹) and comparing it with theoretical calculations, the predominant conformers of Geraniol-D6 in different states (e.g., liquid, in solution) can be investigated. The deuterium labeling can subtly influence the conformational equilibrium, and vibrational spectroscopy provides a means to study these minor perturbations.

Table 1: Expected Vibrational Frequency Shifts in Geraniol-D6 Compared to Geraniol

Vibrational Mode Typical Frequency in Geraniol (cm⁻¹) Expected Frequency in Geraniol-D6 (cm⁻¹)
C-H Stretch 2850 - 3000 Unchanged for remaining C-H bonds
C-D Stretch N/A 2100 - 2250
C-H Bend 1350 - 1480 Unchanged for remaining C-H bonds

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Isotopic Purity

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of isotopically labeled compounds like Geraniol-D6. It provides two critical pieces of information: the precise mass of the molecule, which confirms its elemental composition, and an assessment of its isotopic purity.

The theoretical monoisotopic mass of unlabeled geraniol (C₁₀H₁₈O) is approximately 154.1358 Da. For Geraniol-D6 (C₁₀H₁₂D₆O), the theoretical mass increases by the mass difference between six deuterium and six hydrogen atoms. HRMS instruments can measure mass-to-charge ratios (m/z) with high accuracy (typically to within 5 ppm), allowing for the unambiguous confirmation of the molecular formula of Geraniol-D6 and distinguishing it from other potential compounds with the same nominal mass.

Table 2: Theoretical Mass Data for Geraniol and Geraniol-D6

Compound Molecular Formula Theoretical Monoisotopic Mass (Da)
Geraniol C₁₀H₁₈O 154.135765

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for detailed structural elucidation of organic molecules, and its application to Geraniol-D6 provides profound insights into the precise location of deuterium labels and the molecule's conformational dynamics.

In ¹H NMR spectroscopy, the replacement of a proton with a deuteron results in the disappearance of the corresponding signal from the spectrum, as deuterium is not typically observed under standard proton NMR conditions. This provides a direct and straightforward method to identify the sites of deuteration.

In ¹³C NMR spectroscopy, the effects are more subtle. A carbon atom bonded to a deuterium atom will exhibit a characteristic multiplet (typically a 1:1:1 triplet) due to one-bond ¹³C-²H coupling. Furthermore, deuterium substitution typically causes a small upfield shift (isotope shift) on the attached carbon and, to a lesser extent, on adjacent carbons. The signals of carbons bonded to deuterium may also be attenuated to negligible levels in proton-decoupled ¹³C and HSQC spectra due to J-splitting and the absence of the Nuclear Overhauser Effect (NOE). researchgate.net

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the positions of deuterium atoms by mapping out the connectivity of the remaining protons and carbons. sdsu.eduresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. In the COSY spectrum of Geraniol-D6, cross-peaks that are present in the spectrum of unlabeled geraniol will be absent if one of the coupled protons has been replaced by deuterium. This allows for the mapping of the remaining proton spin systems and, by inference, the identification of the deuterated sites. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly attached to carbons. nih.gov For Geraniol-D6, any carbon atom that has been deuterated will lack a cross-peak in the HSQC spectrum. This provides a direct correlation between the absence of a proton signal and its corresponding carbon atom in the skeleton, confirming the location of the label. researchgate.netnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds. researchgate.net This is particularly useful for confirming assignments and piecing together molecular fragments, especially around quaternary carbons or deuterated positions. For example, a proton signal may show a correlation to a carbon that lacks a signal in the HSQC spectrum, confirming that this carbon is deuterated.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of the deuterium positions in Geraniol-D6 can be achieved.

NMR spectroscopy is also a primary tool for studying the conformation of flexible molecules like geraniol in solution. tue.nlauremn.org.br Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are connected through bonds. youtube.commdpi.com By analyzing the pattern of NOESY cross-peaks, the spatial arrangement of the remaining protons in Geraniol-D6 can be determined, providing detailed information about its preferred conformation. Comparing the NOESY spectrum of Geraniol-D6 to that of unlabeled geraniol can reveal any subtle changes in conformation or dynamics induced by the isotopic labeling. youtube.com The absence of expected NOEs involving a deuterated position can further corroborate the site of labeling.

Analysis of coupling constants (J-values) and rotating frame Overhauser effect spectroscopy (ROESY) can provide additional, complementary data for a comprehensive conformational analysis of Geraniol-D6 in solution.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Insights (if relevant to specific D-labeling site)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules by measuring their differential interaction with left- and right-circularly polarized light.

Geraniol itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. wikipedia.org Consequently, Geraniol-D6 is also achiral and would not exhibit a CD or ORD spectrum, unless the specific pattern of deuterium substitution breaks the molecule's symmetry and creates a chiral center. For instance, if deuteration occurred stereospecifically at a prochiral center, it could theoretically induce chirality.

Theoretical and Computational Studies Involving Geraniol D6 Major

Quantum Chemical Calculations for Isotope Effects and Reaction Energetics

Quantum chemical calculations are fundamental to understanding how the substitution of hydrogen with deuterium (B1214612) (a heavier isotope) influences the chemical properties of a molecule. This substitution primarily affects the vibrational frequencies of bonds involving the isotope, which in turn alters the molecule's zero-point energy (ZPE). These subtle energetic differences, known as kinetic isotope effects (KIEs), can significantly impact reaction rates and are a key area of study for deuterated compounds like Geraniol-D6. diva-portal.orgscience.gov

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. wikipedia.org It has proven to be a robust tool for studying the properties and reactions of biomolecules, offering a balance between accuracy and computational cost. researchgate.net For deuterated systems, DFT is particularly useful for calculating changes in vibrational modes and predicting the resulting isotope effects. diva-portal.orgbarc.gov.in

DFT calculations can model how the increased mass of deuterium in Geraniol-D6 affects the C-D bond stretching and bending frequencies compared to the C-H bonds in unlabeled geraniol (B1671447). This has been applied to various systems to understand reaction mechanisms and molecular stability. acs.orgmdpi.com For example, theoretical studies on the rearrangement of related isoprenyl compounds have utilized DFT to analyze the reaction mechanism and rationalize experimental outcomes. researchgate.net By calculating the electronic structure and energy landscapes, DFT provides theoretical guidance for understanding how deuteration can influence the stability and reactivity of Geraniol-D6. mdpi.com

Table 1: Applications of DFT in Analyzing Related and Deuterated Systems
DFT Functional/MethodSystem/Reaction StudiedProperty Calculated/Insight GainedReference
B3LYP-D3(BJ)Enantioselective cyclization of neryl chloride analoguesTransition state energies, reaction rates, enantioselectivity nih.gov
PBE-D3(BJ)Asymmetric transfer hydrogenationTransition state analysis, role of dispersion interactions acs.org
B3LYP researchgate.netresearchgate.net-Sigmatropic rearrangement of prenyl azidesEquilibrium composition, transition state analysis researchgate.net
B3LYP, PBE0, M06Deuterated benzene (B151609) radical cation isotopomersStability of Jahn-Teller distorted structures, ESR spectra diva-portal.org

Modeling the transition state—the highest energy point along a reaction coordinate—is crucial for predicting reaction pathways and calculating reaction rates. The inclusion of deuterium in a molecule can alter the energy of the transition state relative to the ground state, providing a powerful probe for mechanistic studies. nih.gov

By calculating the KIE, researchers can determine whether a specific C-H bond is broken in the rate-determining step of a reaction. A primary KIE (typically kH/kD > 2) is observed when the bond to the isotope is cleaved in the transition state. A secondary KIE (kH/kD close to 1) occurs when the isotopic substitution is at a position not directly involved in bond breaking but where hybridization changes occur in the transition state. nih.gov For example, mechanistic studies on the cyclization of neryl chloride analogues, which share structural similarities with geraniol, used KIE experiments and DFT calculations to support a concerted pathway where the distal olefin is involved in the rate-determining step. nih.gov Similarly, studies on the asymmetric transfer hydrogenation of deuterated geraniol have been conducted to elucidate the reaction mechanism. core.ac.uk

Table 2: Example of Secondary Kinetic Isotope Effect (KIE) in a Related System
Experiment TypeSubstrates ComparedMeasured KIE (kH/kD)InterpretationReference
One-pot competition experimentNeryl chloride analogue (1b) vs. its deuterated isotopologue (1b-d1)0.944(3)Small, inverse secondary KIE consistent with rehybridization from sp2 to sp3 at the vinylic carbon in the transition state. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. These simulations are essential for studying the conformational flexibility and intermolecular interactions of molecules like Geraniol-D6. sfu.ca MD can reveal how a molecule explores different shapes (conformers) and how it interacts with other molecules, such as proteins or solvent molecules. nih.govnih.gov

For geraniol, MD simulations have been used to explore its binding pattern with the enzyme acetylcholinesterase. nih.govnih.gov These studies analyze parameters such as Root Mean Square Deviation (RMSD) to assess the stability of the molecule's position within a binding site and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule or its binding partner. nih.gov While these studies were performed on unlabeled geraniol, the methodology is directly applicable to Geraniol-D6 to investigate if deuteration induces significant changes in conformational dynamics or binding interactions. The study of deuterated systems via MD can also be combined with experimental techniques like hydrogen-deuterium exchange (HDX) to validate computational models of protein dynamics. frontiersin.org

Table 3: Key Parameters from MD Simulation of Geraniol with Acetylcholinesterase (AChE)
ParameterDescriptionFinding for Geraniol-AChE ComplexReference
RMSD (Root Mean Square Deviation)Measures the average deviation of atomic positions, indicating structural stability.Fluctuated within acceptable limits, suggesting a stable conformation in the binding cavity. nih.govnih.gov
RMSF (Root Mean Square Fluctuation)Measures the fluctuation of individual atoms or residues, indicating flexibility.The mean RMSF value ensured the overall protein conformation remained conserved. nih.govnih.gov
Rg (Radius of Gyration)Measures the compactness of the structure.Average value of 3.16 Å. nih.gov
SASA (Solvent Accessible Surface Area)The surface area of the molecule accessible to a solvent.Average value of 9.13 Ų. nih.gov

In Silico Prediction of Metabolic Transformations of Deuterated Geraniol

Predicting the metabolic fate of a compound is a critical aspect of drug development and chemical safety assessment. In silico (computational) tools offer a rapid and cost-effective way to predict potential metabolic transformations. rsc.orgjddtonline.info For deuterated compounds like Geraniol-D6, these predictions are particularly important due to the "deuterium isotope effect," where the stronger carbon-deuterium (C-D) bond can slow down or block metabolic pathways that involve C-H bond cleavage, notably those mediated by Cytochrome P450 (CYP) enzymes. nih.gov

The primary metabolic pathways for geraniol involve oxidation and conjugation. ontosight.aifrontiersin.org Experimental studies using deuterium-labeled geraniol in grape mesocarp have demonstrated its conversion to other compounds through processes like reduction, isomerization, and oxidation. researchgate.net Computational tools can model these transformations. Software such as SMARTCyp, BioTransformer, and Molecular Forecaster can predict the Sites of Metabolism (SoMs) on a molecule. nih.gov For deuterated compounds, tools like Molecular Forecaster's IMPACTS module are specifically designed to handle C-D bonds, predicting how deuteration might alter the metabolic profile by making certain positions less susceptible to enzymatic attack. nih.gov Other tools like SOMP and GLORYx have been used to predict phase I and II metabolism for compounds containing geraniol moieties, successfully identifying hydroxylation on the geranyl tail as a likely transformation. acs.org

Table 4: In Silico Tools for Predicting Metabolism of Deuterated Compounds
ToolFunctionRelevance to Deuterated GeraniolReference
Molecular Forecaster (IMPACTS module)Predicts Sites of Metabolism (SoMs) and structures of metabolites for compounds containing C-D bonds.Can specifically model the effect of deuteration on CYP-mediated oxidation pathways. nih.gov
SMARTCyp / BioTransformer 3.0Predict SoMs and resulting metabolite structures for non-deuterated compounds.Provide a baseline prediction of geraniol's metabolism, which can be compared against predictions for Geraniol-D6. nih.gov
SOMP / GLORYxPredict likely sites for phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation) metabolism.Used to predict that hydroxylation is likely to occur on the geraniol tail. acs.org

Future Directions and Emerging Research Avenues for Geraniol D6 Major

Development of Novel and More Efficient Synthetic Routes for Highly Enriched and Regioselective Deuterated Monoterpenoids

The utility of deuterated compounds like Geraniol-D6 is directly linked to the ability to produce them with high isotopic enrichment and precise deuterium (B1214612) placement (regioselectivity). The growing demand for these molecules in pharmaceutical and materials science has spurred significant innovation in synthetic chemistry. researchgate.netresearchgate.net Future research will focus on overcoming existing challenges to develop more efficient, scalable, and selective deuteration methods.

Recent breakthroughs have moved beyond classical approaches, focusing on methodologies such as:

Hydrogen Isotope Exchange (HIE): This method involves the direct replacement of hydrogen with deuterium on a substrate. Significant progress has been made using various catalysts. Homogeneous iron complexes and ruthenium catalysts have shown great promise for selective HIE. researchgate.net Likewise, heterogeneous platinum-group metal catalysts have been used effectively for a range of deuteration reactions. researchgate.net Photocatalyzed HIE reactions are also emerging as a powerful tool, particularly for activating specific C(sp³)–H bonds. researchgate.net

Reductive Deuteration: This strategy involves the addition of deuterium across unsaturated bonds. Advances in this area include the use of nanoelectrodes for the reductive deuteration of unactivated unsaturated systems. researchgate.net

Dehalogenative Deuteration: This technique replaces a halogen atom with a deuterium atom, offering a highly regioselective method for deuterium incorporation. researchgate.net

Feeding experiments with deuterium-labeled monoterpenes have proven to be highly effective tools for in vivo biogenetic studies in plants. acs.org The synthesis of various deuterated monoterpene ketones, such as pulegones and menthones, serves as a blueprint for developing routes to other complex deuterated terpenoids like Geraniol-D6. acs.org These synthetic endeavors are critical for producing the high-purity labeled compounds necessary for advanced research applications.

Table 1: Modern Methodologies for Selective Deuteration
MethodologyDescriptionKey Catalysts/ConditionsReference
Hydrogen Isotope Exchange (HIE)Direct replacement of H with D on an organic molecule.Heterogeneous platinum-group metals, homogeneous iron and ruthenium complexes, photocatalysis. researchgate.net
Reductive DeuterationAddition of deuterium across double or triple bonds.Nanoelectrodes for unactivated systems. researchgate.net
Dehalogenative DeuterationReplacement of a halogen atom with a deuterium atom for high regioselectivity.Often involves metal catalysts or electrochemical methods. researchgate.net

Integration of Geraniol-D6 (Major) in Multi-Omics Research (e.g., Fluxomics, Metabolomics for pathway rates)

The era of "omics" research, which involves the comprehensive analysis of biological molecules, relies heavily on sophisticated analytical techniques. Deuterated compounds are indispensable tools in these fields, particularly in metabolomics and fluxomics. wiseguyreports.com Geraniol-D6 (Major) is ideally suited for these applications, where it can serve multiple roles.

In metabolomics , which is the study of small molecules (metabolites) within a biological system, Geraniol-D6 can be used as an internal standard for the accurate and precise quantification of its non-deuterated counterpart, geraniol (B1671447). Because its chemical properties are nearly identical to geraniol, it behaves similarly during sample extraction and analysis by mass spectrometry, but its increased mass allows it to be distinguished easily. This corrects for sample loss and variations in instrument response, which is critical for obtaining reliable quantitative data.

In fluxomics , the focus is on measuring the rates (fluxes) of metabolic pathways. Here, Geraniol-D6 can be used as a metabolic tracer. wiseguyreports.com By introducing it into a biological system (e.g., a cell culture, plant, or animal model), researchers can track the movement of the deuterium label as Geraniol-D6 is processed by enzymes. This allows for the elucidation of geraniol's metabolic fate, identifying downstream metabolites and quantifying the rate at which different metabolic pathways are utilized. This information is vital for understanding the biological impact of geraniol and for drug development, where deuterated compounds are increasingly used to study the metabolism, efficacy, and safety of drug candidates. researchgate.netwiseguyreports.com

Exploration of Geraniol-D6 (Major) in Understanding Enzyme-Substrate Interactions at a Molecular Level

Deuterium labeling provides a subtle yet powerful method to probe the mechanisms of enzymatic reactions. The primary tool for this is the Deuterium Kinetic Isotope Effect (DKIE), which observes the change in reaction rate when a hydrogen atom involved in a bond-breaking step is replaced by deuterium. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to its lower zero-point energy. rsc.org Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step will proceed more slowly than the corresponding C-H bond cleavage.

By synthesizing Geraniol-D6 with deuterium atoms at specific positions, researchers can investigate the mechanisms of enzymes that metabolize it. For example, if an enzyme hydroxylates geraniol at a specific deuterated position, a significant DKIE would confirm that C-H bond cleavage at that site is a rate-limiting step in the reaction. This approach can be used to:

Identify the rate-determining steps of enzymatic pathways.

Elucidate the structure of transition states in a reaction.

Map the active site of an enzyme and understand its interaction with the substrate.

Furthermore, deuteration can influence non-covalent interactions, such as hydrogen bonds, which are critical for substrate binding and positioning within an enzyme's active site. rsc.org While often considered a subtle change, the substitution of H with D can alter the strength and geometry of these bonds, providing detailed insights into the forces governing enzyme-substrate recognition and catalysis. rsc.org

Application of Deuterium Labeling in Environmental Fate Studies of Terpenoids and Bioremediation Research

Terpenoids, including geraniol, are a major class of biogenic volatile organic compounds (BVOCs) emitted by plants, significantly impacting atmospheric chemistry and air quality. copernicus.orgacs.org Understanding their environmental fate—how they are transported, degraded, and transformed—is a key area of environmental science. Deuterium-labeled standards like Geraniol-D6 are invaluable for these studies.

Recent research has demonstrated the effectiveness of using deuterated surrogates to trace the losses of monoterpenes and sesquiterpenes in experimental chambers designed to simulate atmospheric conditions. copernicus.orgcopernicus.org In one such study, deuterated α-pinene was used to quantify adsorptive losses to chamber walls and reactive losses with oxidants like ozone. copernicus.orgcopernicus.org Because the deuterated and non-deuterated versions have nearly identical physical properties, the deuterated compound acts as a perfect tracer for its unlabeled counterpart.

Table 2: Application of Deuterated Terpenes in Environmental Chamber Studies
Parameter StudiedExperimental Condition VariedKey FindingReference
Adsorptive LossesConcentration (0.2 ppb vs 2.3 ppb)Losses were significantly higher at lower concentrations. copernicus.org
Adsorptive LossesTemperatureLosses were highly temperature-dependent, decreasing as temperature increased. copernicus.org
Adsorptive LossesRelative Humidity (5%, 50%, 95%)Relative humidity had a negligible impact on adsorptive losses. copernicus.org
Reactive LossesOzone ConcentrationUsed to correct for losses of highly reactive terpenes like β-caryophyllene. copernicus.org

This approach can be directly extended using Geraniol-D6 to:

Accurately measure emission rates of geraniol from plants by correcting for losses within measurement systems. copernicus.org

Study the atmospheric oxidation pathways of geraniol by identifying its degradation products in controlled chamber experiments. acs.org

Investigate the fate of geraniol in soil and water systems, tracking its adsorption, microbial degradation, and potential for leaching.

This knowledge is crucial for building accurate atmospheric models and can inform bioremediation research, where microorganisms are used to break down environmental pollutants. By tracing the fate of Geraniol-D6, scientists can identify and optimize microbial pathways for the efficient removal of terpenoid contaminants.

Q & A

Q. What criteria distinguish high-quality Geraniol-D6 datasets for meta-analyses?

  • Datasets must include:
  • Raw chromatograms/spectra with baseline corrections.
  • Metadata on isotopic purity (>98% D6) and storage conditions .
  • Use standardized formats (e.g., mzML for mass spectrometry) to facilitate interoperability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.